

(S)-(+)-4-Methyl-2-pentanol chemical structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-4-Methyl-2-pentanol

Cat. No.: B088433

[Get Quote](#)

An In-Depth Technical Guide to **(S)-(+)-4-Methyl-2-pentanol**: Chemical Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-4-Methyl-2-pentanol, a chiral secondary alcohol, is a versatile molecule with applications ranging from a precursor in the synthesis of industrial additives to a chiral building block in asymmetric synthesis. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and key experimental protocols for its preparation and analysis. Furthermore, its relevance in industrial applications and as a chiral auxiliary in the synthesis of pharmaceutically important scaffolds is discussed.

Chemical Structure and Stereochemistry

(S)-(+)-4-Methyl-2-pentanol, also known as (S)-(+)-methyl isobutyl carbinol, possesses a single stereocenter at the second carbon atom (C2). This chiral center is responsible for the existence of two enantiomers: (S)-(+) and (R)-(-)-4-methyl-2-pentanol. The designation "(S)" refers to the absolute configuration of the stereocenter as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The "(+)" sign indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction.

The structure consists of a pentanol backbone with a methyl group at the fourth carbon position. The hydroxyl group is located on the second carbon, which is the chiral center, being attached to a hydrogen atom, a methyl group, an isobutyl group, and the hydroxyl group.

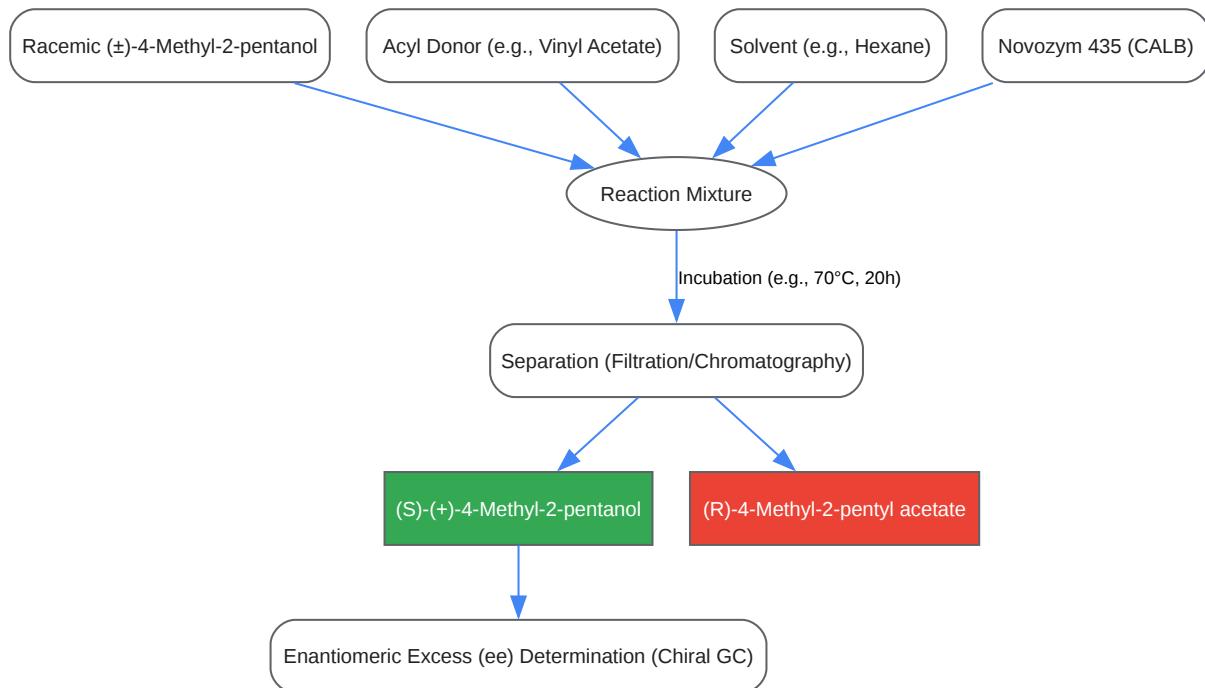
Diagram 1: Stereochemistry of 4-Methyl-2-pentanol

Caption: Enantiomers of 4-Methyl-2-pentanol.

Physicochemical Properties

The physical and chemical properties of 4-methyl-2-pentanol are well-documented, with notable differences between the racemic mixture and the pure enantiomers, particularly in their optical activity.

Table 1: Physicochemical Properties of 4-Methyl-2-pentanol


Property	Racemic (\pm)-4-Methyl-2-pentanol	(S)-(+)-4-Methyl-2-pentanol
CAS Number	108-11-2[1][2][3]	14898-80-7
Molecular Formula	C ₆ H ₁₄ O[1]	C ₆ H ₁₄ O
Molecular Weight	102.17 g/mol	102.17 g/mol
Appearance	Colorless liquid[1][3]	Colorless liquid
Boiling Point	130-133 °C	~132 °C
Melting Point	-90 °C[1]	Not specified
Density	0.807-0.81 g/cm ³ at 20 °C[1]	Not specified
Refractive Index (n ²⁰ /D)	~1.411[4]	Not specified
Specific Rotation ([α] ²⁰ /D)	0°	+21° (neat)
Solubility in Water	15 g/L[1]	Slightly soluble

Experimental Protocols

Enantioselective Synthesis: Enzymatic Kinetic Resolution

The preparation of enantiomerically enriched **(S)-(+)4-methyl-2-pentanol** is efficiently achieved through the kinetic resolution of the racemic mixture using lipases. *Candida antarctica* lipase B (CALB), often immobilized as Novozym 435, is a highly effective biocatalyst for this transformation.^[5] The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and thus enriched.

Diagram 2: Experimental Workflow for Enzymatic Kinetic Resolution

[Click to download full resolution via product page](#)

Caption: Workflow for the kinetic resolution of 4-methyl-2-pentanol.

Detailed Protocol for Enzymatic Kinetic Resolution:

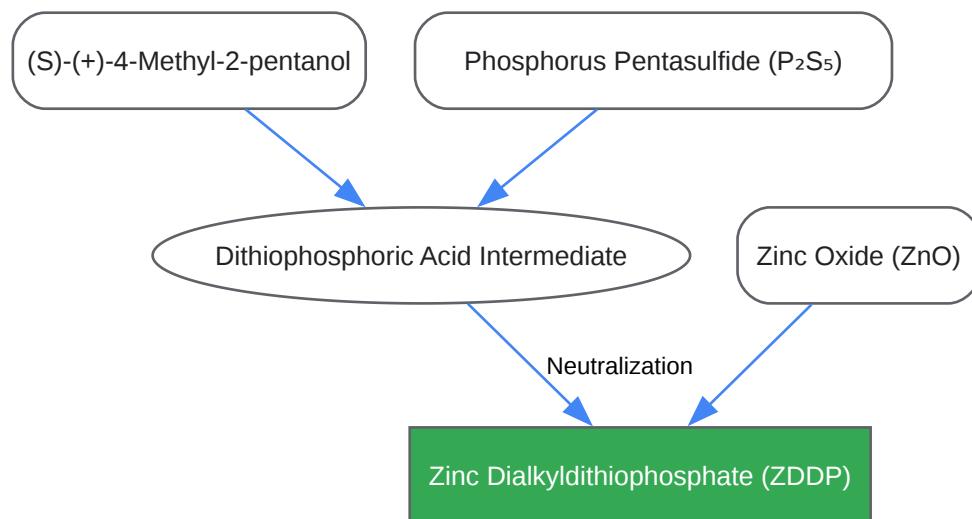
- Reaction Setup: In a suitable reaction vessel, dissolve racemic 4-methyl-2-pentanol (1 equivalent) in a nonpolar solvent such as hexane.[5]
- Addition of Acyl Donor: Add an acyl donor, for example, vinyl acetate (3 equivalents).[6]
- Enzyme Addition: Introduce immobilized *Candida antarctica* lipase B (Novozym 435) to the mixture (e.g., 30-50 mg per mmol of alcohol).[6][7]
- Incubation: Stir the suspension at a controlled temperature, typically around 70°C, under an inert atmosphere (e.g., argon).[6]
- Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by gas chromatography (GC) to determine the conversion.
- Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme. The filtrate contains the unreacted **(S)-(+)-4-methyl-2-pentanol** and the formed (R)-4-methyl-2-pentyl acetate.
- Purification: Separate the (S)-alcohol from the (R)-ester using standard techniques such as fractional distillation or column chromatography.
- Analysis: Determine the enantiomeric excess (ee) of the purified **(S)-(+)-4-methyl-2-pentanol** using chiral gas chromatography.

Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

The enantiomeric purity of the resolved alcohol is determined by chiral GC.[8] This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, resulting in their separation and distinct retention times.

Protocol for Chiral GC Analysis:

- Sample Preparation: Prepare a dilute solution of the **(S)-(+)-4-methyl-2-pentanol** sample in a suitable solvent (e.g., dichloromethane).


- Instrumentation: Use a gas chromatograph equipped with a chiral capillary column (e.g., CP-Chirasil-Dex CB).[6]
- GC Conditions:
 - Injector Temperature: 250°C
 - Detector (FID) Temperature: 250°C
 - Oven Program: Isothermal or a temperature gradient optimized to separate the enantiomers (e.g., start at 60°C, hold for 1 min, ramp to 150°C at 5°C/min).
 - Carrier Gas: Helium or Hydrogen.
- Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (ee) is calculated using the formula: $ee (\%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] \times 100$

Applications in Industry and Drug Development

Industrial Applications

(S)-(+)-4-Methyl-2-pentanol is a precursor in the synthesis of zinc dialkyldithiophosphates (ZDDPs), which are widely used as anti-wear and antioxidant additives in lubricants.[1] The synthesis involves the reaction of the alcohol with phosphorus pentasulfide to form a dithiophosphoric acid, which is then neutralized with zinc oxide.

Diagram 3: Synthesis of Zinc Dialkyldithiophosphate (ZDDP)

[Click to download full resolution via product page](#)

Caption: Logical flow for ZDDP synthesis.

Role in Drug Development: Chiral Building Block

In the pharmaceutical industry, the synthesis of enantiomerically pure compounds is of paramount importance.^[1] Chiral alcohols like **(S)-(+)-4-methyl-2-pentanol** can serve as valuable chiral building blocks. They can be used as chiral auxiliaries to control the stereochemistry of a reaction, after which the auxiliary is removed.

A significant application of chiral alcohols is in the stereoselective synthesis of β -lactams, which form the core structure of many important antibiotics, such as penicillins and cephalosporins.^[8] ^[9] Chiral alcohols can be used to form chiral ester enolates, which then react with imines in a cyclocondensation reaction to produce β -lactams with high diastereoselectivity.^[8] The chirality of the alcohol directs the stereochemical outcome of the reaction, enabling the synthesis of a specific enantiomer of the β -lactam. Although not always the specific alcohol used, **(S)-(+)-4-methyl-2-pentanol** represents a class of chiral synthons employed for such critical transformations in drug discovery and development.^[10]

Conclusion

(S)-(+)-4-Methyl-2-pentanol is a chiral molecule of significant interest to both industrial and research chemists. Its well-defined stereochemistry and accessible synthesis via enzymatic resolution make it a valuable chiral building block. The detailed protocols and data presented in

this guide provide a solid foundation for its application in the synthesis of advanced materials and as a tool for inducing chirality in the development of new pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. 4-Methyl-2-Pentanol | C6H14O | CID 7910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methyl-2-pentanol | 108-11-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in the chemistry of β -lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective synthesis of β -lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [(S)-(+)-4-Methyl-2-pentanol chemical structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b088433#s-4-methyl-2-pentanol-chemical-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com